molecular formula C17H15BrN2O4S B11046103 (2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)(4-nitrophenyl)methanone

(2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)(4-nitrophenyl)methanone

Cat. No.: B11046103
M. Wt: 423.3 g/mol
InChI Key: OOMIMUUVLHLYIW-UHFFFAOYSA-N
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Description

The compound (2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)(4-nitrophenyl)methanone is a thiazolidine derivative featuring a 3-bromo-4-methoxyphenyl substituent at the 2-position of the thiazolidine ring and a 4-nitrophenyl methanone group at the 3-position.

Thiazolidine derivatives are widely studied for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of halogen atoms (e.g., bromine) and nitro groups often enhances binding to biological targets due to their polarizability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C17H15BrN2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H15BrN2O4S/c1-24-15-7-4-12(10-14(15)18)17-19(8-9-25-17)16(21)11-2-5-13(6-3-11)20(22)23/h2-7,10,17H,8-9H2,1H3

InChI Key

OOMIMUUVLHLYIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

The compound (2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)(4-nitrophenyl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazolidine ring, which is known for its diverse biological activities, along with bromo and nitro substituents that enhance its reactivity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H15BrN2O4S
  • Molecular Weight: 423.3 g/mol

The presence of the thiazolidine moiety contributes to the compound's biological properties, while the bromo and nitro groups enhance its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Many thiazolidinones demonstrate effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzyme Activity: The thiazolidine ring can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • DNA Interaction: Nitro groups may facilitate the formation of reactive species that interact with DNA, leading to cell death.
  • Modulation of Signaling Pathways: The compound may influence various signaling cascades involved in inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to This compound . Here are some notable findings:

  • Antibacterial Activity:
    • A study evaluated the antibacterial effects of thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests .
  • Anticancer Potential:
    • Research on structurally similar compounds has shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects:
    • In vitro studies demonstrated that thiazolidinone derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the activities of similar compounds to highlight their unique properties:

Compound NameStructural FeaturesNotable Activities
ThiazolidinedioneContains thiazolidine ringAntidiabetic
4-BromophenolBromo-substituted phenolAntimicrobial
2-Amino-thiazoleThiazole ringAntibacterial

This comparison illustrates how variations in substituents and structural motifs can influence biological activity and therapeutic potential.

Scientific Research Applications

Biological Activities

Research indicates that compounds with structural similarities to (2-(3-Bromo-4-methoxyphenyl)thiazolidin-3-yl)(4-nitrophenyl)methanone exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Thiazolidinones are known for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species .
    • Studies have shown that derivatives of thiazolidinones can inhibit the growth of pathogens, suggesting that this compound may also possess similar antimicrobial capabilities.
  • Anticancer Activity :
    • Thiazolidinone derivatives have been studied for their anticancer potential, particularly against breast cancer cell lines. For instance, certain compounds have shown promising results in inhibiting the proliferation of MCF7 cells .
    • The presence of the nitrophenyl group may enhance the compound's ability to interact with cancer cell targets, potentially leading to apoptosis or other forms of cell death.

Synthesis and Reactivity

The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazolidine ring through cyclization reactions.
  • Introduction of the bromo and nitro substituents via electrophilic aromatic substitution reactions.

These synthetic pathways require careful optimization to achieve high yields and purity.

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , it is useful to compare it with other thiazolidinone derivatives:

Compound NameStructure FeaturesNotable Activities
ThiazolidinedioneContains thiazolidine ring; used in diabetes treatmentAntidiabetic
4-BromophenolBromo-substituted phenol; simpler structureAntimicrobial
2-Amino-thiazoleThiazole ring; basic structureAntibacterial

This comparison illustrates how variations in substituents and structural motifs can influence biological activity and therapeutic potential.

Case Studies

  • Antimicrobial Study :
    • A study evaluated various thiazolidine derivatives for their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives exhibited significant activity comparable to standard antibiotics .
  • Anticancer Screening :
    • In vitro studies on thiazolidinone derivatives showed promising results against breast cancer cell lines. Specific compounds demonstrated higher cytotoxicity than traditional chemotherapeutics, suggesting a potential role in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiazolidine Derivatives

a. 2-(3-Chlorophenyl)-1,3-thiazolidin-3-ylmethanone

This analog replaces bromine with chlorine at the 3-position of the phenyl ring. Key differences include:

  • Steric Effects : The smaller van der Waals radius of chlorine (1.75 Å vs. 1.85 Å for bromine) may alter binding pocket occupancy.
  • Antimicrobial Activity : Chlorinated analogs often exhibit moderate activity against Gram-positive bacteria, while brominated derivatives show broader-spectrum efficacy due to enhanced lipophilicity .
b. (3-Bromophenyl)(4-methoxyphenyl)methanone

This simpler benzophenone lacks the thiazolidine ring but shares the bromine and methoxy substituents. The absence of the thiazolidine core reduces conformational rigidity, leading to lower antimicrobial potency compared to the target compound .

Property Target Compound Chloro Analog Brominated Benzophenone
Molecular Weight ~435.3 g/mol ~390.8 g/mol ~307.1 g/mol
Halogen Bromine Chlorine Bromine
Key Functional Groups Thiazolidine, NO₂ Thiazolidine, NO₂ Benzophenone, OCH₃
Reported Bioactivity Not specified Antimicrobial Not specified

Nitro Group Modifications

a. 4-Benzyl-5-(4-nitrophenyl)isoxazol-3-ylmethanone

This isoxazole derivative shares the 4-nitrophenyl group but replaces the thiazolidine ring with an isoxazole core. The nitro group’s electron-withdrawing nature stabilizes the aromatic system, enhancing π-π stacking with microbial enzymes. However, the isoxazole ring’s reduced hydrogen-bonding capacity compared to thiazolidine may limit its antimicrobial efficacy .

b. (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one

These thiazolidin-3-yl derivatives () exhibit strong antimicrobial activity against E. coli and C. albicans. The nitro group in the target compound may similarly enhance activity by increasing electrophilicity and interaction with bacterial nitroreductases .

Thiazolidine-Thiadiazole Hybrids

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

This hybrid compound () combines a thiazolidinone ring with a thiadiazole moiety. The dichlorophenyl and methoxyphenyl groups enhance lipid solubility, improving membrane penetration. However, the target compound’s nitro group may offer superior redox activity for targeting anaerobic pathogens .

Key Research Findings and Trends

  • Halogen Effects : Bromine substitution generally improves antimicrobial potency over chlorine due to stronger halogen bonding and increased lipophilicity .
  • Nitro Group Role : The 4-nitrophenyl group enhances electron-deficient character, facilitating interactions with microbial enzymes involved in redox reactions .
  • Structural Rigidity: The thiazolidine ring in the target compound provides conformational stability, likely improving target selectivity compared to flexible benzophenones .

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